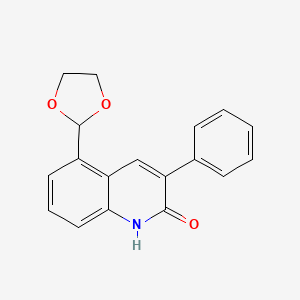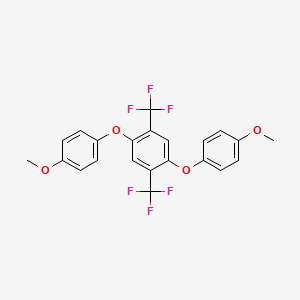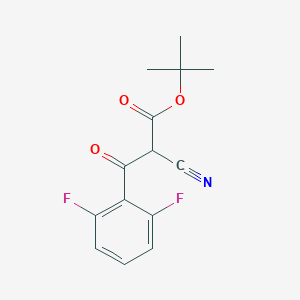![molecular formula C10H13ClN2O2 B6301953 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid CAS No. 2301856-04-0](/img/structure/B6301953.png)
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid, also known as 2-CEA, is an organic compound that is used in a variety of scientific research applications. It is a small molecule that is commonly used as a model compound in studies of the structure and function of biological molecules. 2-CEA is also used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Mécanisme D'action
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has been studied for its biochemical and physiological effects. It has been found to interact with a variety of biological molecules, including enzymes, receptors, and proteins. The exact mechanism of action is still not fully understood, but it is thought to involve the binding of 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid to specific sites on these molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on biological systems, including the inhibition of enzymes, the activation of receptors, and the modulation of protein function. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has several advantages for use in lab experiments. It is a small, stable molecule that is easy to synthesize and can be used in a variety of experiments. It is also relatively inexpensive and can be stored for long periods of time. However, there are some limitations to its use. For example, it can be toxic in large doses and must be handled carefully.
Orientations Futures
Due to its wide range of applications, there are many potential future directions for 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid research. These include further studies of its mechanism of action, the development of new synthesis methods, the exploration of its effects on other biological molecules, and the development of new uses for 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid in laboratory experiments. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential therapeutic applications.
Méthodes De Synthèse
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid can be synthesized from 4-(3'-chlorophenyl)ethylenediamine and acetic anhydride in a one-step reaction. The reaction is conducted under basic conditions and yields 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid as the only product. This reaction is simple, efficient, and reproducible, making it a useful method for the synthesis of 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid.
Applications De Recherche Scientifique
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and function of biological molecules, as well as to study the effects of small molecules on biological systems. It has also been used in the synthesis of other compounds, such as inhibitors and activators of enzymes.
Propriétés
IUPAC Name |
2-[2-(3-chloroanilino)ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(14)15/h1-3,6,12-13H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYEYNQNABXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)





![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)



![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
